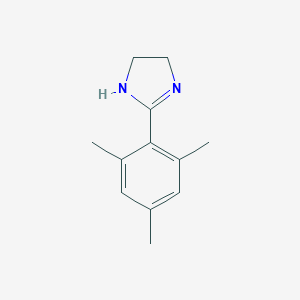

2-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazole

Description

2-(2,4,6-Trimethylphenyl)-4,5-dihydro-1H-imidazole is a saturated imidazole derivative characterized by a 4,5-dihydroimidazole core substituted at position 2 with a 2,4,6-trimethylphenyl group. Its synthesis often involves condensation reactions or modifications of imidazole backbones, as seen in the preparation of related compounds .

Properties

IUPAC Name |

2-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-8-6-9(2)11(10(3)7-8)12-13-4-5-14-12/h6-7H,4-5H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZTZFAPBYOEUQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=NCCN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazole typically involves the cyclization of N-(2,4,6-trimethylphenyl)-β-alanines. This reaction can be carried out using various catalysts and under different conditions to optimize yield and purity .

Industrial Production Methods

Industrial production methods for this compound often involve the use of triphenylphosphine as a raw material, which reacts with sodium metal and phosphorus halide in the presence of catalysts. This is followed by an acyl chloride reaction and subsequent oxidation .

Chemical Reactions Analysis

Types of Reactions

2-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazole undergoes several types of chemical reactions, including:

Oxidation: Rapid oxidation by singlet oxygen in aqueous solutions.

Substitution: Reactions with various electrophiles and nucleophiles, leading to the formation of substituted imidazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like singlet oxygen and various electrophiles for substitution reactions. The conditions often involve aqueous solutions and controlled temperatures to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

2-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Electronic Effects

The position and nature of substituents on the imidazole ring significantly influence electronic and steric properties:

1-(2,4,6-Trimethylphenyl)-4,5-dihydro-1H-imidazole

- Substituent Position : The trimethylphenyl group is attached to the nitrogen at position 1 (N1).

- Electronic Effects : The electron-donating methyl groups enhance electron density at N1, favoring coordination to metal centers.

- Applications : Used in synthesizing cationic complexes (e.g., 1b‧HOTf) with high yields (72%) .

2-(2,4,6-Trimethylphenyl)-4,5-dihydro-1H-imidazole (Target Compound)

- Substituent Position : The trimethylphenyl group is at position 2 (C2).

- Applications : Acts as a precursor for metathesis catalysts, though its activity is lower than carbene-based ligands like SIMes .

2-(3-Nitrophenyl)-4,5-dihydro-1H-imidazole

- Substituent Effects : The nitro group at C2 is strongly electron-withdrawing, reducing basicity and altering coordination behavior.

Steric and Catalytic Performance

Steric bulk and ligand architecture critically impact catalytic activity:

Biological Activity

2-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazole is an organic compound belonging to the imidazole class of heterocyclic compounds. Its unique structural characteristics, particularly the presence of the 2,4,6-trimethylphenyl group, contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H16N2

- Molecular Weight : 188.27 g/mol

- CAS Number : 124730-04-7

Biological Activities

The biological activities of this compound have been explored in various studies. These activities include:

-

Antimicrobial Activity :

- The compound has shown significant antimicrobial properties against various bacterial strains. For instance, in a study by Jain et al., derivatives of imidazole were tested against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated that certain derivatives exhibited notable antibacterial effects (Table 1) .

Compound Zone of Inhibition (mm) 5a E. coli: 15 P. aeruginosa: 19 B. subtilis: 21 Streptomycin E. coli: 28 P. aeruginosa: 32 B. subtilis: 31 - Anti-inflammatory Properties :

- Antitumor Activity :

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory responses and microbial resistance.

- Receptor Modulation : It may act on various receptors linked to pain and inflammation pathways.

Case Studies

- Antimicrobial Evaluation :

- Pharmacological Review :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.